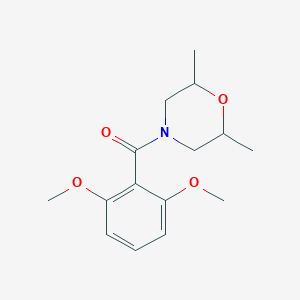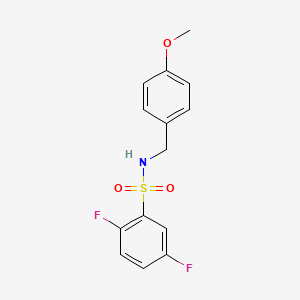![molecular formula C17H16N2O4 B5330954 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer. PD153035 has been extensively studied for its potential as an anti-cancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions will be discussed in
Wirkmechanismus
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules and activating cell proliferation and survival pathways. This leads to cell cycle arrest and apoptosis in cancer cells that overexpress or are addicted to EGFR signaling.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including lung, breast, colon, and pancreatic cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer. In addition, 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione has been shown to reduce tumor angiogenesis and metastasis, and to sensitize cancer cells to immune checkpoint inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, its use is limited by its low solubility and poor pharmacokinetic properties, which may require the use of high concentrations or alternative delivery methods. In addition, 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione may have off-target effects on other kinases or cellular processes, which should be carefully evaluated in experimental settings.
Zukünftige Richtungen
For 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione research include the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties, the identification of biomarkers for patient selection and monitoring of response to EGFR inhibitors, and the combination of EGFR inhibitors with other targeted therapies or immunotherapies for synergistic effects. In addition, the role of EGFR signaling in cancer stem cells, tumor microenvironment, and resistance mechanisms should be further elucidated to optimize the use of EGFR inhibitors in cancer treatment.
Synthesemethoden
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 3-methoxyphenol to form 2-(3-methoxyphenoxy)-4-nitroaniline. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with ethylene oxide to form 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. 3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione has also been studied for its potential as a diagnostic tool, as it can be labeled with radioactive isotopes for imaging EGFR expression in tumors.
Eigenschaften
IUPAC Name |
3-[2-(3-methoxyphenoxy)ethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-12-5-4-6-13(11-12)23-10-9-19-16(20)14-7-2-3-8-15(14)18-17(19)21/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWNIEKTBLLUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)
![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![6,8,10-trimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5330915.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![4-{1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B5330929.png)
![2-({[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5330933.png)
![methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5330945.png)
![5-(4-ethoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4-pyrimidinamine](/img/structure/B5330960.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)

![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)